Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane

Description

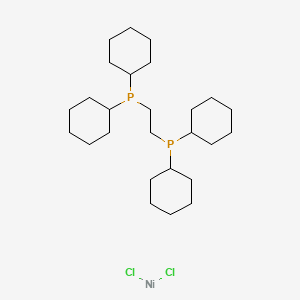

Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane is a nickel(II) complex featuring a bidentate phosphane ligand with a unique architecture. The ligand consists of a central phosphorus atom bonded to two cyclohexyl groups and an ethyl chain terminating in another dicyclohexylphosphanyl group. This structure confers significant steric bulk and electron-donating properties, making the compound valuable in catalysis and coordination chemistry.

Properties

IUPAC Name |

dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48P2.2ClH.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h23-26H,1-22H2;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAYICSZBCJAQV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[Ni]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48Cl2NiP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane typically involves the reaction of nickel chloride with dicyclohexylphosphinoethane in the presence of a suitable solvent, such as methanol or ethanol. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the nickel center.

Industrial Production Methods: On an industrial scale, the production of this compound may involve larger reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane can undergo various types of reactions, including:

Oxidation: The nickel center can be oxidized to form nickel(II) or nickel(IV) species.

Reduction: The compound can be reduced to form nickel(I) or nickel(0) species.

Substitution: Ligand exchange reactions can occur, where the chloride ions or the dicyclohexylphosphino-ethane ligand are replaced by other ligands.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents such as hydrogen peroxide or oxygen.

Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution reactions can be facilitated by the presence of excess ligands or by using solvents that promote ligand exchange.

Major Products Formed:

Oxidation products: Nickel(II) or nickel(IV) complexes.

Reduction products: Nickel(I) or nickel(0) complexes.

Substitution products: Various nickel complexes with different ligands.

Scientific Research Applications

Catalytic Applications

Dichloronickel; dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane serves as a catalyst in various organic reactions, particularly in cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in synthesizing complex organic molecules.

Cross-Coupling Reactions

Nickel-based catalysts have gained prominence due to their ability to facilitate cross-coupling reactions efficiently. The compound is utilized in:

- Suzuki Coupling : This reaction involves coupling aryl halides with organoboron compounds to form biaryl compounds. The presence of dicyclohexyl phosphine ligands enhances the reactivity and selectivity of nickel catalysts .

- Negishi Coupling : Similar to Suzuki coupling, this method allows for the formation of carbon-carbon bonds using organozinc reagents. The dichloronickel complex acts as a catalyst, promoting the reaction under mild conditions .

Synthesis of Organometallic Compounds

The compound is also used in synthesizing various organometallic compounds, which have applications in materials science and pharmaceuticals. Its ability to stabilize low-valent nickel species makes it suitable for creating new organometallic complexes that can be further utilized in catalysis or as intermediates in organic synthesis .

Case Study 1: Development of New Aryl Compounds

In a recent study, researchers employed dichloronickel; dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane to synthesize a series of novel aryl compounds through Suzuki coupling. The study demonstrated that varying the ligand environment significantly affected the yield and selectivity of the products, showcasing the compound's tunability as a catalyst .

Case Study 2: Green Chemistry Approaches

Another application highlighted the use of this nickel complex in environmentally friendly synthetic pathways. By optimizing reaction conditions and employing solvent-free methods, researchers achieved high yields with reduced waste generation, aligning with green chemistry principles .

Mechanism of Action

The mechanism by which Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane exerts its effects depends on the specific application. In catalysis, the nickel center acts as an electron-rich site that facilitates the formation and cleavage of chemical bonds. The dicyclohexylphosphino-ethane ligand provides stability and modulates the electronic properties of the nickel center, enhancing its catalytic activity.

Molecular Targets and Pathways Involved:

In catalytic reactions, the molecular targets are typically organic substrates that undergo bond formation or cleavage.

In biological applications, the compound may interact with biomolecules, such as enzymes or DNA, to exert its effects.

Comparison with Similar Compounds

Structural and Geometric Analysis

Dichloronickel;dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane

- Coordination Geometry : Likely adopts a square-planar geometry due to the d⁸ configuration of Ni(II), similar to trans-[PtCl₂{P(C₆H₁₁)₂(4-Me₂NC₆H₄)}₂] ().

- Bond Parameters : Expected Ni–P and Ni–Cl bond lengths of ~2.3–2.4 Å, comparable to Pt–P (2.3258 Å) and Pt–Cl (2.3106 Å) in platinum analogs .

trans-Dichloridobis{dicyclohexyl[4-(dimethylamino)phenyl]phosphane}platinum(II) ()

- Geometry : Trans-square-planar with Pt–P = 2.3258 Å and Pt–Cl = 2.3106 Å.

- Cone Angle : 164°, indicating moderate steric hindrance.

- Electronic Effects: The 4-(dimethylamino)phenyl group enhances electron donation, contrasting with the purely aliphatic substituents in the target nickel complex.

Dichloronickel;dicyclohexyl(phenyl)phosphane ()

- Structure : Features simpler phenyl-substituted phosphane ligands.

- Steric Profile : Lower cone angle (~150–160°) compared to the target compound due to the absence of the ethyl-dicyclohexylphosphanyl branch.

Table 1: Structural Comparison

| Compound | Metal Center | Ligand Type | Cone Angle | Metal–P Bond Length (Å) |

|---|---|---|---|---|

| Target Nickel Complex | Ni(II) | Dicyclohexyl(ethyl-dicyclohexyl) | >164° | ~2.35 (estimated) |

| trans-[PtCl₂{P(C₆H₁₁)₂(4-Me₂NC₆H₄)}₂] | Pt(II) | Dicyclohexyl(aryl) | 164° | 2.3258 |

| Dichloronickel;dicyclohexyl(phenyl)phosphane | Ni(II) | Dicyclohexyl(aryl) | ~160° | ~2.3–2.4 |

Table 3: Catalytic Performance

Biological Activity

Dichloronickel; dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane is a complex compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and catalysis. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound consists of a nickel center coordinated with two chloride ions and a phosphine ligand. The general formula can be represented as:

Where P represents the dicyclohexyl(2-dicyclohexylphosphanylethyl) group. This structure is significant as the phosphine ligands can influence the reactivity and selectivity of metal complexes in biological systems.

Mechanisms of Biological Activity

-

Anticancer Properties :

- Research indicates that nickel complexes, including those with phosphine ligands, may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- A study demonstrated that nickel-phosphine complexes could inhibit cell proliferation in various cancer cell lines, suggesting their potential use in cancer therapy .

-

Enzyme Inhibition :

- The phosphine ligand's ability to coordinate with metal ions can influence enzyme activities. For instance, transition metal complexes have been shown to inhibit metalloproteins by displacing essential metal ions or altering the enzyme's conformation.

- Case studies have highlighted that certain nickel-phosphine complexes can act as inhibitors for specific enzymes involved in metabolic pathways, which may contribute to their therapeutic effects .

-

Antimicrobial Activity :

- Some studies have reported antimicrobial effects of nickel complexes against various bacterial strains. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

- A notable case involved testing dichloronickel complexes against Gram-positive and Gram-negative bacteria, where significant inhibitory effects were observed .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A specific study investigated the effects of dichloronickel; dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with apoptosis confirmed through flow cytometry analysis. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Case Study: Enzyme Inhibition

Another research focused on the inhibition of carbonic anhydrase by various nickel-phosphine complexes. The results indicated that these complexes could effectively inhibit enzyme activity, highlighting their potential role in treating conditions related to altered carbon dioxide transport .

Q & A

Q. What are the recommended synthetic routes for preparing dichloronickel complexes with dicyclohexylphosphane-based ligands, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reacting nickel chloride with dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane in anhydrous solvents (e.g., tetrahydrofuran or toluene) under inert atmospheres. Key parameters include:

- Stoichiometry: A 1:1 molar ratio of NiCl₂ to ligand is common, but excess ligand may improve stability .

- Temperature: Reactions are often conducted at 60–80°C to ensure complete ligand coordination .

- Purification: Column chromatography or recrystallization from dichloromethane/hexane mixtures is used to isolate the product .

Example Optimization Table:

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Ligand:NiCl₂ Ratio | 1:1 to 2:1 | Excess ligand reduces Ni⁰ byproducts |

| Solvent | THF, Toluene | THF improves solubility |

| Reaction Time | 12–24 hours | Longer durations favor completeness |

Q. How can researchers characterize the structural and electronic properties of this nickel-phosphane complex?

Methodological Answer:

- X-ray Crystallography: Resolves Ni–P bond lengths and ligand geometry. For example, Ni–P distances typically range from 2.2–2.4 Å in similar complexes .

- NMR Spectroscopy: ³¹P NMR signals for coordinated phosphane ligands appear upfield (δ ≈ 20–30 ppm) compared to free ligands (δ ≈ −10 ppm) .

- Electrochemical Analysis: Cyclic voltammetry reveals redox potentials indicative of Ni(II)/Ni(I) or Ni(II)/Ni(III) transitions, critical for catalytic applications .

Q. What are the reactivity trends of this complex under varying atmospheric or solvent conditions?

Methodological Answer:

- Air Sensitivity: The complex is air-sensitive due to Ni–Cl bonds. Reactions must be conducted under argon/nitrogen .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize the complex, while protic solvents (e.g., methanol) may induce ligand dissociation .

- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition above 150°C, guiding reaction temperature limits .

Advanced Research Questions

Q. How does the steric and electronic profile of the dicyclohexylphosphane ligand influence catalytic activity in cross-coupling reactions?

Methodological Answer:

- Steric Effects: The bulky dicyclohexyl groups hinder substrate approach, reducing catalytic turnover but increasing selectivity for sterically demanding substrates .

- Electronic Effects: Electron-donating phosphane ligands lower the Ni center’s electrophilicity, favoring oxidative addition steps in Suzuki-Miyaura couplings .

- Comparative Studies: Replace the ligand with less bulky analogs (e.g., triphenylphosphane) to isolate steric vs. electronic contributions .

Q. How can conflicting spectroscopic or catalytic performance data between studies be systematically resolved?

Methodological Answer:

- Reproducibility Checks: Verify solvent purity, ligand synthesis protocols, and reaction atmosphere (e.g., trace O₂ levels) .

- Advanced Characterization: Use X-ray absorption spectroscopy (XAS) to probe Ni oxidation states in situ, addressing discrepancies in redox behavior .

- Computational Modeling: Density functional theory (DFT) calculations predict reaction pathways and intermediates, reconciling experimental kinetics .

Q. What strategies are effective in studying the ligand substitution dynamics of this complex in catalytic cycles?

Methodological Answer:

- Stopped-Flow Kinetics: Monitor ligand exchange rates (e.g., with competing phosphanes) on millisecond timescales .

- Isotopic Labeling: Introduce deuterated ligands to track substitution pathways via mass spectrometry .

- In Situ Spectroscopy: Operando IR or Raman spectroscopy identifies transient intermediates during catalysis .

Data Contradiction Analysis Example

Issue: Conflicting reports on catalytic efficiency in Kumada couplings.

- Hypothesis 1: Variability in ligand purity (e.g., residual moisture in dicyclohexylphosphane ).

- Hypothesis 2: Differences in NiCl₂ precursor (anhydrous vs. hydrated forms) .

- Resolution: Standardize ligand synthesis (e.g., using PubChem-referenced protocols ) and characterize precursors via TGA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.